molecular formula C26H28N2O4 B11538155 N-(2,6-dimethylphenyl)-2-(2-{[(2,6-dimethylphenyl)carbamoyl]methoxy}phenoxy)acetamide

N-(2,6-dimethylphenyl)-2-(2-{[(2,6-dimethylphenyl)carbamoyl]methoxy}phenoxy)acetamide

Cat. No.: B11538155
M. Wt: 432.5 g/mol
InChI Key: CEVYNUHTHBHNMB-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-(2-{[(2,6-dimethylphenyl)carbamoyl]methoxy}phenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-(2-{[(2,6-dimethylphenyl)carbamoyl]methoxy}phenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide. This intermediate is then reacted with 2-(2-hydroxyphenoxy)acetic acid in the presence of a base, such as sodium hydroxide, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-(2-{[(2,6-dimethylphenyl)carbamoyl]methoxy}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted aromatic compounds with nitro or halogen groups.

Scientific Research Applications

N-(2,6-dimethylphenyl)-2-(2-{[(2,6-dimethylphenyl)carbamoyl]methoxy}phenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-(2-{[(2,6-dimethylphenyl)carbamoyl]methoxy}phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-dimethylphenyl)acetamide
  • 2-(2-{[(2,6-dimethylphenyl)carbamoyl]methoxy}phenoxy)acetic acid
  • N-(2,6-dimethylphenyl)-2-(2-hydroxyphenoxy)acetamide

Uniqueness

N-(2,6-dimethylphenyl)-2-(2-{[(2,6-dimethylphenyl)carbamoyl]methoxy}phenoxy)acetamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H28N2O4

Molecular Weight

432.5 g/mol

IUPAC Name

2-[2-[2-(2,6-dimethylanilino)-2-oxoethoxy]phenoxy]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C26H28N2O4/c1-17-9-7-10-18(2)25(17)27-23(29)15-31-21-13-5-6-14-22(21)32-16-24(30)28-26-19(3)11-8-12-20(26)4/h5-14H,15-16H2,1-4H3,(H,27,29)(H,28,30)

InChI Key

CEVYNUHTHBHNMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)COC2=CC=CC=C2OCC(=O)NC3=C(C=CC=C3C)C

Origin of Product

United States

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